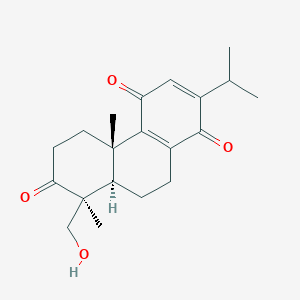

Triptoquinone B

Description

This compound has been reported in Tripterygium wilfordii and Tripterygium doianum with data available.

Structure

3D Structure

Properties

IUPAC Name |

(4bS,8S,8aR)-8-(hydroxymethyl)-4b,8-dimethyl-2-propan-2-yl-6,8a,9,10-tetrahydro-5H-phenanthrene-1,4,7-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O4/c1-11(2)13-9-14(22)17-12(18(13)24)5-6-15-19(17,3)8-7-16(23)20(15,4)10-21/h9,11,15,21H,5-8,10H2,1-4H3/t15-,19+,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYYRZMIBKOKIRO-UIAACRFSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CCC3C2(CCC(=O)C3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC(=O)C2=C(C1=O)CC[C@@H]3[C@@]2(CCC(=O)[C@]3(C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201319072 | |

| Record name | Triptoquinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142937-50-6 | |

| Record name | Triptoquinone B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142937-50-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triptoquinone B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201319072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Triptoquinone B: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triptoquinone B, a naturally occurring diterpenoid, has garnered significant interest within the scientific community for its potent immunomodulatory properties. First isolated from the traditional Chinese medicinal plant Tripterygium wilfordii, this complex molecule has demonstrated noteworthy inhibitory effects on the pro-inflammatory cytokine interleukin-1 (IL-1). This technical guide provides a comprehensive overview of the discovery, history, and key scientific investigations into this compound. It includes a detailed examination of its biological activity, a summary of its total synthesis, and protocols for key experiments. Furthermore, this document illustrates the proposed signaling pathways and experimental workflows through detailed diagrams, offering a valuable resource for researchers in immunology, natural product chemistry, and drug discovery.

Discovery and History

This compound was first reported in 1992 by Takaishi and colleagues in a publication in Tetrahedron Letters.[1][2][3] It was isolated from Tripterygium wilfordii Hook. f. var. Regeli, a plant with a long history of use in traditional Chinese medicine for treating autoimmune and inflammatory diseases.[1][2] Subsequent studies have also identified this compound in other plants of the same genus, such as Tripterygium hypoglaucum.[4]

Chemically, this compound is classified as an abietane diterpenoid. Its structure features a complex, polycyclic framework characteristic of many bioactive natural products.

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its function as a potent inhibitor of interleukin-1 (IL-1).[1][2][4] Specifically, it has been shown to inhibit the release of both IL-1α and IL-1β from human peripheral mononuclear cells.[1][2] This inhibitory action underlies its significant immunosuppressive and anti-inflammatory effects.

Quantitative Data for Biological Activity

| Biological Target | Assay System | Reported IC50 | Reference |

| Interleukin-1α Release | Human Peripheral Mononuclear Cells | Data Not Available | Takaishi et al., 1992 |

| Interleukin-1β Release | Human Peripheral Mononuclear Cells | Data Not Available | Takaishi et al., 1992 |

Proposed Signaling Pathway

The precise molecular mechanism by which this compound inhibits IL-1 release is not yet fully elucidated. However, based on the known signaling cascade of IL-1 and the activities of other quinone-containing compounds and extracts from Tripterygium wilfordii, a likely mechanism involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Interleukin-1 binding to its receptor (IL-1R) typically initiates a signaling cascade that leads to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for IL-1α and IL-1β. It is hypothesized that this compound interferes with this pathway, possibly by inhibiting IKK activation or the subsequent steps leading to NF-κB nuclear translocation.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

Isolation of this compound from Tripterygium hypoglaucum

The following is a generalized protocol based on methods for isolating diterpenoids from Tripterygium species.[4] Specific details such as solvent gradients and fraction volumes may require optimization.

-

Extraction:

-

Air-dried and powdered plant material (e.g., root bark) is extracted exhaustively with a solvent such as 95% ethanol or a chloroform/methanol mixture at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

-

Column Chromatography:

-

The chloroform-soluble fraction, which is likely to contain this compound, is subjected to column chromatography on silica gel.

-

A gradient elution system, for example, a hexane-ethyl acetate mixture with increasing proportions of ethyl acetate, is used to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

-

Further Purification:

-

Fractions containing this compound are combined and further purified using Sephadex LH-20 column chromatography, eluting with a solvent such as methanol.

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a methanol/water or acetonitrile/water gradient).

-

Caption: General workflow for the isolation of this compound.

IL-1 Release Inhibition Assay

This protocol outlines a general method for assessing the inhibitory effect of this compound on IL-1 release from human peripheral mononuclear cells (PMNCs).

-

Isolation of PMNCs:

-

Human peripheral blood is collected from healthy donors.

-

PMNCs are isolated using Ficoll-Paque density gradient centrifugation.

-

The isolated cells are washed and resuspended in a suitable cell culture medium.

-

-

Cell Culture and Treatment:

-

PMNCs are plated in a multi-well plate and incubated.

-

Cells are pre-treated with various concentrations of this compound (dissolved in a suitable solvent like DMSO) for a defined period (e.g., 1 hour).

-

A vehicle control (DMSO) is run in parallel.

-

-

Stimulation of IL-1 Release:

-

IL-1 release is stimulated by adding an appropriate agent, such as lipopolysaccharide (LPS).

-

The cells are incubated for a further period (e.g., 24 hours) to allow for cytokine production and release.

-

-

Quantification of IL-1:

-

The cell culture supernatant is collected.

-

The concentrations of IL-1α and IL-1β in the supernatant are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

-

Data Analysis:

-

The percentage inhibition of IL-1 release at each concentration of this compound is calculated relative to the stimulated control.

-

The IC50 value can be determined by plotting the percentage inhibition against the logarithm of the this compound concentration.

-

Total Synthesis of this compound

The complex structure of this compound has made it a challenging target for total synthesis. Several synthetic routes have been developed, showcasing innovative chemical strategies.

Enantiocontrolled Total Synthesis

One of the notable approaches is an enantiocontrolled synthesis that employs a lipase-catalyzed kinetic resolution and a highly diastereoselective radical cyclization as key steps.[4] This method allows for the stereoselective construction of the core ring system of the molecule.

Modular Synthesis

A more recent and modular approach involves the use of an iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation.[5] This reaction creates a common intermediate which can then be elaborated to synthesize not only this compound but also the related Triptoquinone C.[5] This convergent strategy offers flexibility and efficiency in accessing these complex natural products.

Quantitative Data for Synthesis

Detailed yield data for each step of the published syntheses are typically found in the supporting information of the respective publications and are not fully reproduced here. However, a summary of the key transformations and their reported yields in the modular synthesis approach is provided below.

| Reaction Step | Description | Reported Yield | Reference |

| Suzuki Cross-Coupling | Coupling of Fragment A with Fragment B-II | 53% | Feng et al. |

| Friedel-Crafts Cyclization | Cyclization of the Suzuki coupling product | 57% | Feng et al. |

Note: The final conversion of Triptoquinone C to this compound is noted as a formal synthesis in this route.

Caption: Key stages in the modular synthesis of this compound.

Future Directions

This compound remains a molecule of significant interest for its potential therapeutic applications in inflammatory and autoimmune diseases. Future research should focus on several key areas:

-

Elucidation of the Precise Mechanism of Action: While inhibition of the NF-κB pathway is a strong hypothesis, further studies are needed to identify the direct molecular target(s) of this compound and to fully map its effects on intracellular signaling cascades.

-

Structure-Activity Relationship (SAR) Studies: The development of more efficient and modular synthetic routes will enable the creation of a library of this compound analogs. SAR studies on these analogs could lead to the identification of compounds with improved potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models of inflammatory diseases are necessary to evaluate the in vivo efficacy, safety profile, and therapeutic potential of this compound.

The continued investigation of this compound holds promise for the development of novel therapeutics for a range of debilitating inflammatory disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Triptoquinone B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Triptoquinone B, an abietane diterpenoid found in the medicinal plant Tripterygium wilfordii. This compound and related compounds are of significant interest to the pharmaceutical industry due to their wide range of biological activities. This document outlines the core biosynthetic pathway, presents quantitative data from relevant studies, details experimental protocols, and provides visualizations of the key processes.

Core Biosynthetic Pathway of Abietane Diterpenoids

This compound belongs to the abietane class of diterpenoids. Its biosynthesis originates from the general terpenoid pathway, starting with the precursor geranylgeranyl diphosphate (GGPP). The formation of the characteristic tricyclic abietane skeleton is accomplished through the sequential action of terpene synthases (TPSs), followed by a series of oxidative modifications catalyzed primarily by cytochrome P450 monooxygenases (CYPs). While the terminal steps leading specifically to this compound are not fully elucidated, the pathway to the key intermediate, dehydroabietic acid, is well-characterized.

The initial steps involve the cyclization of GGPP. This process is catalyzed by two classes of terpene synthases: a class II diterpene cyclase, copalyl diphosphate synthase (CPS), and a class I diterpene synthase, which in the case of abietane biosynthesis is often a kaurene synthase-like (KSL) enzyme. In Tripterygium wilfordii, this leads to the formation of the pivotal intermediate, miltiradiene.[1]

Subsequent modifications of the miltiradiene skeleton are carried out by CYPs. The enzyme CYP728B70 has been identified in T. wilfordii as being responsible for the oxidation of miltiradiene to dehydroabietic acid.[2][3] Dehydroabietic acid is a crucial branch-point intermediate for a variety of abietane diterpenoids in this plant. Further hydroxylations at various positions on the dehydroabietic acid backbone are catalyzed by other specific CYPs, such as CYP81AM1 for C-15 hydroxylation and CYP72D19 for C-2 hydroxylation.[4][5][6]

The formation of the p-quinone ring system characteristic of this compound from an abietane precursor like dehydroabietic acid would necessitate further oxidative modifications, including hydroxylations and subsequent oxidations. The precise enzymes catalyzing these final steps to this compound are yet to be definitively identified.

Quantitative Data

Quantitative data on the biosynthesis of this compound is limited. However, studies on the related and economically important diterpenoid, triptolide, in T. wilfordii provide insights into the pathway's productivity and potential for metabolic engineering.

| Gene(s) Overexpressed | Host System | Key Finding | Fold Increase in Triptolide | Reference |

| TwTPS9 | T. wilfordii hairy roots | Increased triptolide production | 1.60 | [7] |

| TwTPS27 | T. wilfordii hairy roots | Increased triptolide production | 1.42 | [7] |

| TwTPS9 and TwTPS27 | T. wilfordii hairy roots | Synergistic increase in triptolide | 2.72 | [7] |

| TwGGPPS, TwDXS, TwTPS9, TwTPS27 | T. wilfordii hairy roots | Highest reported triptolide yield | 3.18 | [7] |

Experimental Protocols

This section details generalized protocols for key experiments in the study of abietane diterpenoid biosynthesis, based on methodologies reported in the literature.

Heterologous Expression and in vitro Enzyme Assays

This protocol is for the functional characterization of candidate terpene synthases and cytochrome P450s.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A cytochrome P450 CYP81AM1 from Tripterygium wilfordii catalyses the C-15 hydroxylation of dehydroabietic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CYP72D19 from Tripterygium wilfordii catalyzes C-2 hydroxylation of abietane-type diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeted metabolic engineering of key biosynthetic genes improves triptolide production in Tripterygium wilfordii hairy roots - PubMed [pubmed.ncbi.nlm.nih.gov]

Triptoquinone B: A Technical Overview of its Interleukin-1 Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reported interleukin-1 (IL-1) inhibitory activity of Triptoquinone B, a sesquiterpene quinone isolated from Tripterygium wilfordii. The document collates available data, outlines relevant experimental methodologies, and visualizes the key signaling pathways involved.

Executive Summary

This compound has been identified as a potent inhibitor of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) release from human peripheral mononuclear cells.[1][2] This activity positions this compound as a molecule of interest for research into inflammatory and autoimmune diseases where IL-1 plays a critical pathogenic role. However, detailed quantitative data and specific experimental protocols from the primary scientific literature are not readily accessible. This guide, therefore, synthesizes the available information and provides a framework for understanding and potentially investigating the IL-1 inhibitory properties of this compound.

Quantitative Data

Specific quantitative data, such as IC50 values for the inhibition of IL-1α and IL-1β release by this compound, are cited in the literature as originating from a 1992 study by Takaishi et al. published in Tetrahedron Letters.[1][2] Unfortunately, the full text of this seminal paper is not widely available, precluding the inclusion of a detailed quantitative data table in this guide. Further investigation to obtain this primary source is recommended for researchers requiring precise inhibitory concentrations.

| Inhibitory Target | Cell Type | Reported Activity | Quantitative Data (IC50) | Reference |

| Interleukin-1α (IL-1α) Release | Human Peripheral Mononuclear Cells | Potent Inhibitory Activity | Not Available | Takaishi Y, et al. 1992 |

| Interleukin-1β (IL-1β) Release | Human Peripheral Mononuclear Cells | Potent Inhibitory Activity | Not Available | Takaishi Y, et al. 1992 |

Experimental Protocols

While the specific protocol used to determine the IL-1 inhibitory activity of this compound is not detailed in accessible literature, a general methodology for assessing the inhibition of IL-1 release from human peripheral blood mononuclear cells (PBMCs) can be outlined. This protocol is based on standard immunological assays.

General Protocol: In Vitro Inhibition of IL-1 Release from Human PBMCs

1. Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs):

- Whole blood is collected from healthy human donors into tubes containing an anticoagulant (e.g., heparin).

- PBMCs are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

- The isolated PBMCs are washed with a suitable buffer (e.g., PBS) and resuspended in a complete cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum, penicillin, and streptomycin).

- Cell viability and concentration are determined using a hemocytometer and trypan blue exclusion.

2. Cell Culture and Stimulation:

- PBMCs are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

- The cells are pre-incubated with various concentrations of this compound (or a vehicle control) for a defined period (e.g., 1-2 hours).

- To induce the production and release of IL-1, a stimulant such as Lipopolysaccharide (LPS) is added to the cell cultures. For robust IL-1β release, a second signal, such as ATP, may be required to activate the inflammasome.

3. Sample Collection and Analysis:

- After an incubation period (e.g., 24 hours), the cell culture supernatants are collected.

- The concentration of IL-1α and IL-1β in the supernatants is quantified using a validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).

4. Data Analysis:

- The percentage of inhibition of IL-1 release is calculated for each concentration of this compound relative to the vehicle-treated control.

- The IC50 value, the concentration of this compound that causes 50% inhibition of IL-1 release, is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Visualization

Interleukin-1 Signaling Pathway

Interleukin-1 exerts its pro-inflammatory effects by binding to the IL-1 receptor (IL-1R) on the surface of target cells. This binding event initiates a complex intracellular signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of numerous inflammation-related genes, including those for other cytokines, chemokines, and inflammatory enzymes.

Caption: The IL-1 signaling cascade initiated by ligand binding to its receptor.

Experimental Workflow for Assessing IL-1 Inhibition

The following diagram illustrates a typical workflow for evaluating the inhibitory effect of a compound like this compound on IL-1 release.

Caption: A generalized workflow for testing IL-1 inhibitory compounds.

Concluding Remarks

This compound demonstrates significant potential as an inhibitor of the pro-inflammatory cytokines IL-1α and IL-1β. This activity warrants further investigation to elucidate its precise mechanism of action and to establish a more detailed quantitative profile. The information and frameworks provided in this technical guide are intended to serve as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound and related compounds in the context of inflammatory diseases. Accessing the primary literature from Takaishi et al. (1992) is a critical next step for any in-depth research program.

References

An In-Depth Technical Guide to Triptoquinone B Derivatives and Analogues for Researchers and Drug Development Professionals

Introduction: Triptoquinone B, a natural product isolated from Tripterygium wilfordii, has garnered significant interest within the scientific community for its potent immunomodulatory properties. As a known inhibitor of interleukin-1 (IL-1), this compound and its derivatives represent a promising class of compounds for the development of novel therapeutics targeting a range of inflammatory and autoimmune disorders. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives and analogues, with a focus on their impact on key cellular signaling pathways.

Core Compound Profile: this compound

This compound is a diterpenoid quinone that has been identified as a potent inhibitor of both interleukin-1α (IL-1α) and interleukin-1β (IL-1β) release from human peripheral mononuclear cells.[1] This inhibitory action underscores its potential as a lead compound for the development of anti-inflammatory and immunosuppressive agents.

Synthesis of this compound and Analogues

The chemical synthesis of this compound and its analogues is a critical aspect of ongoing research, enabling the generation of diverse structures for structure-activity relationship (SAR) studies. A modular and convergent total synthesis of this compound and C has been developed, providing a robust platform for creating structural analogues.[2]

Experimental Protocol: Total Synthesis of this compound

The total synthesis of this compound can be achieved through a multi-step process. A key strategy involves a modular approach, starting from the synthesis of a common intermediate, "Fragment A," which is then elaborated to the final Triptoquinone structures.[2]

Synthesis of Fragment A: The synthesis of the common intermediate, Fragment A, is accomplished in four steps from commercially available starting materials. A pivotal step is the iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation, which establishes an all-carbon quaternary stereocenter with high diastereoselectivity and enantioselectivity.[2]

Conversion of Fragment A to Triptoquinone C (a precursor to this compound):

-

Suzuki Cross-Coupling: Fragment A is coupled with a suitable boronic acid derivative (Fragment B-II) using a palladium catalyst, such as one modified with tri-tert-butylphosphine, to yield the Suzuki coupling product.[2]

-

Friedel-Crafts Cyclization: The resulting biaryl compound is then subjected to a Friedel-Crafts cyclization using a Lewis acid like zirconium tetrachloride (ZrCl₄) to form the tricyclic core.[2]

-

Oxidation: The final step to yield Triptoquinone C involves an oxidation reaction, for example, using 4-iodophenoxyacetic acid in the presence of Oxone®. Triptoquinone C can then be formally converted to this compound.[2]

A generalized workflow for the synthesis is depicted below:

Biological Activities and Mechanism of Action

The primary biological activity of this compound and its analogues revolves around their immunomodulatory and anti-inflammatory effects. While direct quantitative data for this compound's impact on specific signaling pathways is still emerging, studies on the closely related compound Triptolide, also from Tripterygium wilfordii, provide strong evidence for the likely mechanisms of action.

Inhibition of Pro-inflammatory Cytokines

This compound is a known inhibitor of IL-1α and IL-1β release.[1] Research on Triptolide has demonstrated its ability to inhibit the production of other key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α).[3][4] This suggests that this compound derivatives likely exert their anti-inflammatory effects by suppressing the production of a broader range of inflammatory mediators.

Modulation of Key Signaling Pathways

Evidence from related compounds strongly suggests that this compound derivatives may exert their biological effects through the modulation of the PI3K/Akt/mTOR and NF-κB signaling pathways.

1. PI3K/Akt/mTOR Signaling Pathway:

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is implicated in numerous inflammatory diseases and cancers. Studies on Triptolide have shown that it can suppress the PI3K/Akt/mTOR pathway, contributing to its cytotoxic effects in cancer cells.[5] It is highly probable that this compound and its analogues share this mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Triptolide inhibits amyloid-beta1-42-induced TNF-alpha and IL-1beta production in cultured rat microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triptolide inhibits TNF-alpha, IL-1 beta and NO production in primary microglial cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synergistic cytotoxicity of BIIB021 with triptolide through suppression of PI3K/Akt/mTOR and NF-κB signal pathways in thyroid carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Triptoquinone B: A Technical Guide for Drug Development Professionals

An In-depth Examination of a Promising Immunomodulatory Agent

Introduction

Triptoquinone B, a sesquiterpene quinone derived from the traditional Chinese medicinal plant Tripterygium wilfordii Hook. f., has emerged as a compound of significant interest for its potent anti-inflammatory and immunosuppressive properties. This technical guide provides a comprehensive overview of the pharmacology of this compound, with a focus on its core mechanisms of action, quantitative data from key experimental findings, and detailed methodologies for its investigation. This document is intended for researchers, scientists, and drug development professionals exploring novel therapeutic agents for inflammatory and autoimmune diseases.

Core Pharmacological Profile

This compound is primarily recognized as a potent inhibitor of interleukin-1 (IL-1), a key cytokine in the inflammatory cascade.[1][2][3] Its activity extends to the modulation of complex signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators.

Mechanism of Action: Inhibition of the NLRC3 Signaling Pathway

Recent research has elucidated a key mechanism by which this compound exerts its anti-inflammatory effects: the inhibition of the NOD-like receptor family CARD domain containing 3 (NLRC3) signaling pathway.[4][5] NLRC3 is a negative regulator of inflammation, and its modulation by this compound has significant downstream consequences.

Studies have shown that this compound causes a dose-dependent decrease in the expression of NLRC3 in chondrocytes.[4][5] This reduction in NLRC3 expression, in turn, leads to a significant decrease in the production of the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4][5]

The precise molecular interactions between this compound and the components of the NLRC3 pathway are still under investigation. However, the current evidence strongly suggests that targeting NLRC3 is a primary mode of its anti-inflammatory action.

Quantitative Data Summary

The following tables summarize the available quantitative data on the pharmacological effects of this compound. While specific IC50 values for many of its activities are not yet widely published, the dose-dependent nature of its effects has been demonstrated.

| Biological Activity | Target | Observed Effect | Quantitative Data | Reference |

| Anti-inflammatory | Interleukin-1 (IL-1) | Potent inhibition of IL-1α and IL-1β release from human peripheral mononuclear cells. | Specific IC50 not reported, but described as "potent". | [1][2][3] |

| Immunosuppressive | Immune Cells | Demonstrates significant immunosuppressive activity. | Specific IC50 not reported. | [3] |

| Gene Expression | NLRC3 | Dose-dependent decrease in NLRC3 mRNA expression in chondrocytes. | Graphical data shows a trend of decreasing expression with increasing concentration. | [4][5] |

| Cytokine Production | TNF-α, IL-6 | Dose-dependent decrease in the secretion of TNF-α and IL-6 from IL-1β stimulated chondrocytes. | Graphical data shows a trend of decreasing cytokine levels with increasing concentration. | [4][5] |

| Cell Viability | Chondrocytes | Reduction in chondrocyte viability at higher concentrations. | Dose-dependent decrease observed in CCK8 assays. | [4] |

Signaling Pathways and Experimental Workflows

To visualize the known mechanisms and experimental approaches for studying this compound, the following diagrams have been generated using the DOT language.

Caption: this compound inhibits the NLRC3 signaling pathway.

Caption: Experimental workflow for this compound analysis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's pharmacology.

Cell Culture and Treatment

-

Cell Line: Human chondrocyte cell lines (e.g., C28/I2) or primary human chondrocytes.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Cells are seeded in appropriate culture plates (e.g., 6-well plates for RNA/protein extraction, 96-well plates for viability assays).

-

After reaching 70-80% confluency, cells are pre-treated with various concentrations of this compound (e.g., 0, 1, 5, 10, 20 µM) for 2 hours.

-

Following pre-treatment, cells are stimulated with a pro-inflammatory agent, such as recombinant human IL-1β (e.g., 10 ng/mL), for a specified duration (e.g., 24 hours).

-

Quantitative Real-Time PCR (qRT-PCR) for NLRC3 Expression

-

RNA Isolation: Total RNA is extracted from treated cells using a commercial RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. RNA concentration and purity are determined using a spectrophotometer.

-

Reverse Transcription: First-strand cDNA is synthesized from total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR:

-

The qPCR reaction is performed using a SYBR Green-based qPCR master mix and a real-time PCR detection system.

-

Primers specific for human NLRC3 and a housekeeping gene (e.g., GAPDH) are used.

-

The thermal cycling conditions typically consist of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene for normalization.

-

Western Blot Analysis for NLRC3 Protein

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting:

-

The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

The membrane is then incubated with a primary antibody against NLRC3 (e.g., rabbit anti-NLRC3) overnight at 4°C.

-

After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) for 1 hour at room temperature.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software, with a loading control (e.g., β-actin or GAPDH) for normalization.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6

-

Sample Collection: Cell culture supernatants are collected after the treatment period and centrifuged to remove cellular debris.

-

ELISA Procedure:

-

The concentrations of TNF-α and IL-6 in the supernatants are measured using commercially available ELISA kits according to the manufacturer's protocols.

-

Briefly, standards and samples are added to wells pre-coated with capture antibodies.

-

After incubation and washing, a detection antibody is added, followed by a substrate solution.

-

The reaction is stopped, and the absorbance is measured at the appropriate wavelength (typically 450 nm) using a microplate reader.

-

Cytokine concentrations are calculated based on the standard curve.

-

Cell Viability Assay (CCK-8)

-

Assay Procedure:

-

Cells are seeded in a 96-well plate and treated with this compound and/or IL-1β as described above.

-

At the end of the treatment period, Cell Counting Kit-8 (CCK-8) solution is added to each well.

-

The plate is incubated for 1-4 hours at 37°C.

-

The absorbance is measured at 450 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control group.

-

Future Directions and Conclusion

This compound represents a promising natural product with well-defined anti-inflammatory and immunosuppressive activities. Its ability to modulate the NLRC3 signaling pathway provides a clear mechanistic basis for its therapeutic potential. However, further research is warranted to fully elucidate its pharmacological profile. Specifically, the determination of precise IC50 values for its various biological effects is crucial for advancing its development as a therapeutic agent. Moreover, exploration of its effects on other key inflammatory signaling pathways, such as NF-κB and PI3K/Akt/mTOR, will provide a more comprehensive understanding of its mechanism of action and potential therapeutic applications. The methodologies and data presented in this guide offer a solid foundation for continued investigation into this compelling molecule.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Triptoquinone A and B exercise a therapeutic effect in systemic lupus erythematosus by regulating NLRC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Total Synthesis of Triptoquinone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of Triptoquinone B, a diterpenoid natural product with significant immunosuppressive activity. The information compiled herein is intended to serve as a comprehensive resource, offering insights into its synthetic pathways, experimental procedures, and biological context.

Introduction

This compound is a member of the abietane diterpenoid family, originally isolated from Tripterygium wilfordii.[1] It has garnered significant interest in the scientific community due to its potent inhibitory effects on the release of interleukin-1α (IL-1α) and interleukin-1β (IL-1β) from human peripheral mononuclear cells.[2][3] This biological activity makes this compound a compelling target for drug discovery and development, particularly in the context of inflammatory diseases. Several total syntheses of this compound and its related compounds have been accomplished, providing valuable platforms for further medicinal chemistry exploration.

Retrosynthetic Analysis and Strategy

The core challenge in the synthesis of this compound lies in the stereoselective construction of its complex polycyclic framework, which features multiple contiguous stereocenters. Successful synthetic strategies have employed various key transformations to assemble the intricate architecture of the molecule.

One notable approach involves a modular strategy, where key fragments of the molecule are synthesized independently and then coupled together.[4] This convergent approach allows for flexibility and efficiency in the overall synthesis. Key reactions in this strategy include catalytic enantioselective C-H functionalization and Suzuki cross-coupling.[4]

Another pioneering total synthesis utilized a manganese(III)-mediated oxidative free-radical cyclization as a key step to construct the four contiguous stereogenic centers present in the core of the molecule.[5]

The following workflow diagram illustrates a generalized synthetic approach to this compound, highlighting the key bond disconnections and strategic considerations.

Caption: Retrosynthetic analysis of this compound.

Experimental Protocols

The following protocols are based on a modular total synthesis approach.[4] Yields and specific conditions are summarized from the published literature.

Synthesis of Fragment A (Common Intermediate)

A key step in this synthesis is the iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation to create an all-carbon quaternary stereocenter with high diastereoselectivity and enantioselectivity.[4]

Reaction: Commercially available alcohol 1 is reacted with isoprene oxide in the presence of a π-allyliridium C,O-benzoate complex.

Conditions:

-

Catalyst: π-allyliridium C,O-benzoate complex derived from 4-CN-3-NO₂-benzoic acid and (R)-Tol-BINAP

-

Solvent: THF

-

Temperature: 60 °C

Yield: 90% Diastereoselectivity: 34:1 Enantioselectivity: 98% ee

Suzuki Cross-Coupling of Fragment A and Fragment B-II

The common intermediate, Fragment A, is then coupled with a suitable aromatic partner, Fragment B-II, via a Suzuki cross-coupling reaction.[4]

Reaction: Fragment A (as its 9-BBN derivative) is coupled with Fragment B-II.

Conditions:

-

Catalyst: Palladium catalyst modified by tri-tert-butylphosphine

-

Base: Not specified in the abstract, but typically a base like K₃PO₄ or Cs₂CO₃ is used.

-

Solvent: Not specified in the abstract, but typically a mixture of an organic solvent and water is used.

Yield: 53%

Friedel-Crafts Cyclization and Final Oxidation

The coupled product undergoes an intramolecular Friedel-Crafts cyclization to form the tricyclic core, which is then oxidized to afford Triptoquinone C, a direct precursor to this compound.[4]

Reaction 1: Friedel-Crafts Cyclization The Suzuki coupling product is treated with a Lewis acid to effect cyclization.

Conditions:

-

Lewis Acid: ZrCl₄

Yield: 57%

Reaction 2: Oxidation to Triptoquinone C The tricyclic intermediate is oxidized to the corresponding quinone.

Conditions:

-

Reagents: 4-iodophenoxyacetic acid in the presence of Oxone®

This sequence represents a formal synthesis of this compound.

Quantitative Data Summary

The following table summarizes the reported yields for the key synthetic steps in a modular total synthesis of this compound.[4]

| Step | Reactants | Key Reagents/Catalyst | Product | Yield (%) | Diastereoselectivity | Enantiomeric Excess (%) |

| C-H tert-(hydroxy)-prenylation | Alcohol 1 , Isoprene oxide | π-allyliridium C,O-benzoate, (R)-Tol-BINAP | Fragment A | 90 | 34:1 | 98 |

| Suzuki Cross-Coupling | Fragment A (9-BBN), Fragment B-II | Palladium catalyst, tri-tert-butylphosphine | Coupled Product | 53 | - | - |

| Friedel-Crafts Cyclization | Coupled Product | ZrCl₄ | Tricyclic Intermediate | 57 | - | - |

| Oxidation | Tricyclic Intermediate | 4-iodophenoxyacetic acid, Oxone® | Triptoquinone C | - | - | - |

Biological Activity and Signaling Pathway

This compound is a potent inhibitor of interleukin-1 (IL-1) release.[2][3] IL-1 is a key pro-inflammatory cytokine that plays a central role in the inflammatory response. It is produced by various cell types, including monocytes and macrophages, in response to inflammatory stimuli. The signaling pathway initiated by IL-1 involves its binding to the IL-1 receptor (IL-1R), which leads to the recruitment of adaptor proteins and the activation of downstream signaling cascades, ultimately resulting in the expression of inflammatory genes.

By inhibiting the release of IL-1α and IL-1β, this compound can effectively dampen the inflammatory response. This mechanism of action makes it a promising candidate for the development of novel anti-inflammatory therapies.

Caption: Inhibition of the IL-1 signaling pathway by this compound.

Conclusion

The total synthesis of this compound has been successfully achieved through various elegant and efficient strategies. The modular approach, in particular, offers a versatile platform for the synthesis of analogs for structure-activity relationship (SAR) studies. The potent and specific biological activity of this compound as an inhibitor of IL-1 release underscores its potential as a lead compound for the development of new therapeutics for a range of inflammatory disorders. Further research into its mechanism of action and optimization of its pharmacological properties will be crucial for translating this natural product into a clinical candidate.

References

- 1. echemi.com [echemi.com]

- 2. This compound | CAS:142937-50-6 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound | CAS:142937-50-6 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Modular Terpenoid Construction via Catalytic Enantioselective Formation of All-Carbon Quaternary Centers: Total Synthesis of Oridamycin A, this compound and C and Isoiresin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Diastereoselective total syntheses of (±)-triptoquinone B and C - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

Enantiocontrolled Synthesis of Triptoquinone B: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone B, a natural product isolated from Tripterygium wilfordii, has garnered significant attention in the scientific community due to its potent biological activities. It has been identified as a novel inhibitor of interleukin-1 (IL-1), showcasing significant immunosuppressive properties. The complex, polycyclic architecture of this compound, featuring a challenging all-carbon quaternary stereocenter, has made it a compelling target for synthetic chemists. This document provides detailed application notes and experimental protocols for a modular and highly enantioselective total synthesis of this compound. The synthetic strategy hinges on a key iridium-catalyzed alcohol C-H tert-(hydroxy)-prenylation, a Suzuki cross-coupling, and a Friedel-Crafts cyclization.

Synthetic Strategy Overview

The enantiocontrolled synthesis of this compound is achieved through a convergent and modular approach. The core of the strategy involves the synthesis of a key chiral intermediate, designated as Fragment A , which is then coupled with a suitable aromatic partner, Fragment B-II , via a Suzuki cross-coupling reaction. The final tricyclic core of the triptoquinone is then forged through an intramolecular Friedel-Crafts cyclization. This modularity allows for the synthesis of various analogs by modifying the coupling partners.

Data Presentation: Summary of Quantitative Data

The following table summarizes the quantitative data for the key steps in the enantiocontrolled synthesis of this compound.

| Step | Reaction | Starting Material(s) | Product | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) (%) | Diastereomeric Ratio (dr) |

| 1 | Iridium-Catalyzed C-H tert-(Hydroxy)-prenylation | Commercially available alcohol 1 and isoprene oxide | Dihydroxyprenyl derivative 2 | π-allyliridium C,O-benzoate complex with (R)-Tol-BINAP | 90 | 98 | 34:1 (anti:syn) |

| 2 | Silyl Ether Protection | Dihydroxyprenyl derivative 2 | Silyl ether 3 | Allyldimethylsilyl chloride | 73 | - | - |

| 3 | Ring-Closing Metathesis | Silyl ether 3 | Cyclic allylsilane 4 | Grubbs II catalyst | - | - | - |

| 4 | Intramolecular Sakurai Allylation | Cyclic allylsilane 4 | Fragment A | ZnCl₂ | 92 | - | Single diastereomer |

| 5 | Suzuki Cross-Coupling | Fragment A and Fragment B-II (alkyl 9-BBN derivative) | Suzuki coupling product 7 | Palladium catalyst with tri-tert-butylphosphine | 53 | - | - |

| 6 | Friedel-Crafts Cyclization | Suzuki coupling product 7 | Tricyclic compound 8 | ZrCl₄ | 57 | - | - |

| 7 | Oxidation to Triptoquinone C (Formal Synthesis of this compound) | Tricyclic compound 8 | Triptoquinone C | 4-iodophenoxyacetic acid, Oxone® | - | - | - |

Data sourced from the primary literature. Note: Yields for steps 3 and 7 were not explicitly provided in the summarized text.

Experimental Protocols

Step 1: Iridium-Catalyzed anti-Diastereo- and Enantioselective C-H tert-(Hydroxy)-prenylation

Objective: To synthesize the dihydroxyprenyl derivative 2 with high diastereo- and enantioselectivity.

Materials:

-

Commercially available alcohol 1

-

Isoprene oxide

-

π-allyliridium C,O-benzoate complex derived from 4-CN-3-NO₂-benzoic acid and (R)-Tol-BINAP

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve the commercially available alcohol 1 in anhydrous THF.

-

Add the π-allyliridium C,O-benzoate catalyst (typically 2-5 mol%).

-

Add isoprene oxide (typically 1.5-2.0 equivalents).

-

Heat the reaction mixture to 60 °C and stir for the time required for complete conversion (monitor by TLC).

-

Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the desired dihydroxyprenyl derivative 2 . The reported yield for this step is 90% with a diastereomeric ratio of 34:1 and an enantiomeric excess of 98%.

Step 5: Suzuki Cross-Coupling

Objective: To couple Fragment A with Fragment B-II to form the biaryl precursor 7 .

Materials:

-

Fragment A

-

Fragment B-II (as its alkyl 9-BBN derivative)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or a catalyst system with tri-tert-butylphosphine)

-

Base (e.g., KF)

-

Anhydrous solvent (e.g., THF, DME)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve Fragment A and the alkyl 9-BBN derivative of Fragment B-II in the chosen anhydrous solvent.

-

Add the palladium catalyst and the base.

-

Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC).

-

Cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to yield the Suzuki coupling product 7 . The reported yield for this step is 53%.

Step 6: Friedel-Crafts Cyclization

Objective: To effect the intramolecular cyclization of 7 to form the tricyclic core 8 .

Materials:

-

Suzuki coupling product 7

-

Zirconium tetrachloride (ZrCl₄)

-

Anhydrous solvent (e.g., dichloromethane)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve the Suzuki coupling product 7 in the anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., 0 °C or room temperature, as optimized).

-

Add ZrCl₄ portion-wise to the stirred solution.

-

Stir the reaction mixture until completion (monitor by TLC).

-

Quench the reaction carefully with a saturated aqueous solution of sodium bicarbonate or water.

-

Extract the aqueous layer with an organic solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel chromatography to afford the tricyclic compound 8 . The reported yield for this step is 57%.

Mandatory Visualizations

Synthetic Workflow for this compound

Caption: Synthetic workflow for the enantiocontrolled total synthesis of this compound.

Biological Activity Signaling Pathway

Caption: Proposed mechanism of action for the immunosuppressive activity of this compound.

Application Notes and Protocols for the Isolation and Purification of Triptoquinone B

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for isolating and purifying Triptoquinone B, a bioactive diterpenoid found in plants of the Tripterygium genus, such as Tripterygium wilfordii and Tripterygium hypoglaucum. The protocols outlined below are compiled from various scientific sources and are intended to guide researchers in the extraction, separation, and purification of this compound for further study and development.

Data Presentation: Quantitative Analysis of this compound

This compound content can vary depending on the source of the plant material and the processing methods. Quantitative analysis is crucial for the standardization of extracts and purified compounds. The following table summarizes the quantitative data for this compound found in commercially available Tripterygium glycoside tablets, which are derived from Tripterygium wilfordii.

| Sample Source | Analytical Method | Mean this compound Content (µ g/tablet ) | Standard Deviation |

| Manufacturer 1 | Band-selective 2D ¹H–¹³C HSQC | 12.97 | ± 0.12 |

| Manufacturer 2 | Band-selective 2D ¹H–¹³C HSQC | 43.61 | ± 0.56 |

| Manufacturer 3 | Band-selective 2D ¹H–¹³C HSQC | 35.33 | ± 0.52 |

Experimental Protocols

The following protocols describe a general procedure for the isolation and purification of this compound from Tripterygium plant material. The process involves extraction, fractionation, and a series of chromatographic separations.

Protocol 1: Extraction and Fractionation of Tripterygium Plant Material

This protocol outlines the initial steps to obtain a crude extract enriched with diterpenoids, including this compound.

1. Plant Material Preparation:

-

Air-dry the root bark of Tripterygium wilfordii or Tripterygium hypoglaucum.

-

Grind the dried material into a fine powder to increase the surface area for extraction.

2. Solvent Extraction:

-

Macerate or reflux the powdered plant material with 95% ethanol. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Repeat the extraction process (typically 3-4 times) to ensure exhaustive extraction of the secondary metabolites.

-

Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

3. Liquid-Liquid Partitioning (Fractionation):

-

Resuspend the crude ethanol extract in water.

-

Perform sequential liquid-liquid partitioning with solvents of increasing polarity to separate compounds based on their solubility. A typical sequence is: a. Partition with n-hexane to remove nonpolar compounds like fats and sterols. b. Partition with chloroform (CHCl₃) or ethyl acetate (EtOAc) to extract medium-polarity compounds, which will include this compound.[1] c. The remaining aqueous phase will contain highly polar compounds.

-

Collect the chloroform or ethyl acetate fraction, as this is expected to be enriched with this compound.

-

Dry the collected organic fraction over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure to yield a crude diterpenoid-rich fraction.

Protocol 2: Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude fraction using silica gel column chromatography.

1. Preparation of the Column:

-

Select a glass column of appropriate size based on the amount of crude extract to be purified.

-

Prepare a slurry of silica gel (e.g., 200-300 mesh) in a nonpolar solvent (e.g., n-hexane).

-

Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.

-

Allow the silica gel to settle and equilibrate the column by running the starting mobile phase through it.

2. Sample Loading:

-

Dissolve the crude diterpenoid-rich fraction in a minimal amount of the initial mobile phase solvent or a slightly more polar solvent.

-

Alternatively, for samples not readily soluble, use a dry loading method by adsorbing the extract onto a small amount of silica gel and then carefully adding it to the top of the packed column.

3. Elution:

-

Begin elution with a nonpolar solvent system, such as n-hexane or a mixture of n-hexane and ethyl acetate with a low percentage of ethyl acetate (e.g., 9:1 v/v).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (gradient elution). For example, sequentially increase the ethyl acetate concentration in n-hexane.

-

Collect fractions of the eluate in separate test tubes.

4. Fraction Analysis:

-

Monitor the separation process using Thin Layer Chromatography (TLC).

-

Spot small aliquots of each collected fraction onto a TLC plate and develop it in a suitable solvent system.

-

Visualize the spots under UV light or by staining with an appropriate reagent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions that contain the compound corresponding to the Rf value of this compound.

Protocol 3: High-Purity Purification by Preparative HPLC

For obtaining high-purity this compound for biological assays or structural elucidation, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

1. Column and Mobile Phase Selection:

-

Utilize a reversed-phase column (e.g., C18) for the separation of moderately polar compounds like this compound.

-

A typical mobile phase for reversed-phase HPLC consists of a mixture of water and an organic solvent like methanol or acetonitrile. A gradient elution, where the proportion of the organic solvent is increased over time, is often employed for optimal separation.

2. Sample Preparation:

-

Dissolve the partially purified this compound fraction from the column chromatography step in the initial mobile phase.

-

Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

3. HPLC Run and Fraction Collection:

-

Inject the prepared sample onto the preparative HPLC system.

-

Run the HPLC with the optimized gradient program.

-

Monitor the elution of compounds using a UV detector at an appropriate wavelength for this compound.

-

Collect the peak corresponding to this compound using an automated fraction collector.

4. Purity Confirmation:

-

Analyze the purity of the collected fraction using analytical HPLC.

-

Confirm the identity and structure of the purified this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Isolation and Purification

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Techniques

Caption: Logical progression of purification techniques for this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Triptoquinone B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone B, a member of the iminoquinone class of compounds, has garnered interest for its potential therapeutic properties. Robust and reliable analytical methods are crucial for its quantification in various matrices during research, development, and quality control. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds, offering high resolution, sensitivity, and specificity. This document provides a detailed application note and protocol for the HPLC analysis of triptoquinone-like compounds, based on established methods for structurally similar molecules.

Principle of the Method

This method utilizes reversed-phase HPLC with UV detection to separate and quantify this compound. The stationary phase is a non-polar C18 column, and the mobile phase is a mixture of an aqueous solution and an organic solvent. By adjusting the composition of the mobile phase (gradient elution), compounds with varying polarities can be effectively separated. The separated this compound is then detected by a UV detector at a wavelength where it exhibits maximum absorbance, allowing for accurate quantification.

Experimental Protocols

The following protocol is adapted from a validated method for a closely related iminoquinone anticancer agent, 7-(benzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (BA-TPQ), and is expected to be highly applicable for the analysis of this compound.[1]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is required.

| Parameter | Condition |

| HPLC Column | Zorbax SB C-18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient Elution | A gradient flow rate is employed for chromatographic separation.[1] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | UV detection at 346 nm is utilized.[1] |

| Note: The optimal detection wavelength for this compound should be experimentally determined by obtaining its UV spectrum. |

Preparation of Solutions

-

Mobile Phase Preparation: Prepare Mobile Phase A by adding 1 mL of TFA to 1 L of HPLC-grade water. Prepare Mobile Phase B by adding 1 mL of TFA to 1 L of HPLC-grade acetonitrile. Degas both mobile phases before use.

-

Standard Stock Solution: Accurately weigh a suitable amount of this compound reference standard and dissolve it in a known volume of a suitable solvent (e.g., methanol or acetonitrile) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range for the calibration curve.

Sample Preparation (for Biological Matrices)

For the analysis of this compound in biological samples such as plasma or tissue homogenates, a sample extraction procedure is necessary to remove interfering substances. A two-step protein precipitation followed by liquid-liquid extraction is a robust method.[1]

-

To 100 µL of the biological sample, add 200 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Add 500 µL of ethyl acetate to the supernatant for liquid-liquid extraction.

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL).

-

The reconstituted sample is now ready for injection into the HPLC system.

Method Validation Summary

A comprehensive method validation should be performed according to ICH guidelines to ensure the reliability of the results. Key validation parameters are summarized in the table below, with representative data adapted from the analysis of a similar iminoquinone compound.[1]

| Validation Parameter | Typical Results |

| Linearity Range | 3.91 to 1955.0 ng/mL in plasma.[1] |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (RSD%) | Intra-day and Inter-day precision < 10%.[1] |

| Accuracy (% Recovery) | 92.40% to 110.78%.[1] |

| Limit of Detection (LOD) | 2.19 ng/mL in plasma.[1] |

| Limit of Quantification (LOQ) | 3.91 ng/mL in plasma.[1] |

| Specificity | The method should be able to separate this compound from potential degradation products and endogenous components in the matrix. |

| Stability | Assessed under various conditions (e.g., short-term at 37°C, long-term at -20°C).[1] |

Visualizations

HPLC Analysis Workflow

Caption: General workflow for HPLC analysis of this compound.

Conclusion

The HPLC method described provides a robust and reliable approach for the quantitative analysis of this compound in various samples, including biological matrices. Proper method validation is essential to ensure the accuracy and precision of the results. This application note serves as a comprehensive guide for researchers and scientists involved in the development and analysis of this compound and related compounds.

References

Application Notes and Protocols for Triptoquinone & Naphthoquinone Compounds in B-Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the effects of triptoquinone and related naphthoquinone compounds on B lymphocytes. The provided methodologies are designed to enable the investigation of the mechanism of action, cytotoxicity, and impact on key signaling pathways in B cells.

Introduction

Triptoquinones belong to the naphthoquinone class of compounds, which are known for a wide range of pharmacological activities. While specific data on Triptoquinone B's effects on B cells is limited, the broader class of naphthoquinones has been shown to induce cellular effects through mechanisms such as the generation of reactive oxygen species (ROS) and interference with cellular metabolic processes.[1] Compounds with similar complex structures, like Triptolide, have demonstrated the ability to inhibit the proliferation of B lymphocytes, including those transformed by Epstein-Barr virus (EBV), by down-regulating the expression of viral proteins like LMP1.[2]

B lymphocytes are critical components of the adaptive immune system, responsible for antibody production and antigen presentation. Dysregulation of B-cell function is implicated in various diseases, including autoimmune disorders and B-cell malignancies. Therefore, assessing the impact of novel compounds like triptoquinones on B-cell viability, proliferation, and signaling is crucial for drug discovery and development.

The following protocols outline key in vitro assays to characterize the effects of triptoquinone and naphthoquinone compounds on B cells, focusing on cytotoxicity, apoptosis induction, and modulation of the NF-κB signaling pathway, a critical regulator of B-cell survival and activation.[3][4]

Data Presentation

Table 1: Hypothetical Cytotoxicity of a Triptoquinone Compound on B-Cell Lines

| Cell Line | Compound | Incubation Time (hours) | IC50 (µM) |

| Ramos (Burkitt's Lymphoma) | Triptoquinone Analog | 24 | 15.2 |

| 48 | 8.5 | ||

| 72 | 4.1 | ||

| SUDHL-4 (Diffuse Large B-cell Lymphoma) | Triptoquinone Analog | 24 | 22.8 |

| 48 | 12.7 | ||

| 72 | 6.9 | ||

| Primary Human B Cells | Triptoquinone Analog | 48 | > 50 |

Table 2: Apoptosis Induction by a Triptoquinone Compound in Ramos Cells

| Treatment | Concentration (µM) | % Apoptotic Cells (Annexin V+/PI-) |

| Vehicle Control | - | 5.2 ± 1.1 |

| Triptoquinone Analog | 5 | 18.7 ± 2.5 |

| 10 | 35.4 ± 3.8 | |

| 20 | 62.1 ± 5.2 |

Table 3: Effect of a Triptoquinone Compound on NF-κB Activity in B Cells

| Treatment | Concentration (µM) | Relative NF-κB Reporter Activity (%) |

| Vehicle Control | - | 100 |

| Triptoquinone Analog | 1 | 85.3 ± 6.2 |

| 5 | 52.1 ± 4.9 | |

| 10 | 28.9 ± 3.7 |

Experimental Protocols

Protocol 1: B-Cell Cytotoxicity Assay using MTT

This protocol determines the concentration-dependent cytotoxic effect of a triptoquinone compound on B-cell lines.

Materials:

-

B-cell lines (e.g., Ramos, SUDHL-4)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Triptoquinone compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Seed B cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete RPMI-1640 medium.

-

Prepare serial dilutions of the triptoquinone compound in culture medium.

-

Add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified 5% CO2 incubator.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the induction of apoptosis in B cells following treatment with a triptoquinone compound using flow cytometry.

Materials:

-

B-cell line (e.g., Ramos)

-

Triptoquinone compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed B cells in a 6-well plate at a density of 5 x 10^5 cells/well.

-

Treat the cells with varying concentrations of the triptoquinone compound for 24 hours.

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be both Annexin V and PI positive.

Protocol 3: NF-κB Reporter Assay

This protocol measures the effect of a triptoquinone compound on the activity of the NF-κB signaling pathway.

Materials:

-

B-cell line stably transfected with an NF-κB-luciferase reporter construct

-

Triptoquinone compound

-

Luciferase Assay System

-

Luminometer

Procedure:

-

Seed the NF-κB reporter B-cell line in a 96-well plate.

-

Treat the cells with different concentrations of the triptoquinone compound for a predetermined time (e.g., 6-24 hours).

-

Lyse the cells using the lysis buffer from the luciferase assay kit.

-

Add the luciferase substrate to the cell lysate.

-

Measure the luminescence using a luminometer.

-

Normalize the luciferase activity to a control for cell viability (e.g., a co-transfected Renilla luciferase reporter or total protein concentration).

Visualizations

Caption: Workflow for B-Cell Cytotoxicity Assay.

Caption: Workflow for B-Cell Apoptosis Assay.

Caption: Hypothesized Inhibition of NF-κB Signaling by a Triptoquinone Compound.

References

- 1. Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Triptolide inhibits proliferation of Epstein-Barr virus-positive B lymphocytes by down-regulating expression of a viral protein LMP1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The NFκB signaling system in the generation of B-cell subsets: from germinal center B cells to memory B cells and plasma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. NF-kB’s contribution to B cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]

Triptoquinone B: A Tool for Investigating IL-1 Signaling Pathways

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Triptoquinone B, a sesquiterpene alkaloid originally isolated from Tripterygium wilfordii Hook. f., has been identified as a potent inhibitor of interleukin-1 (IL-1) signaling.[1][2][3] The IL-1 family of cytokines, particularly IL-1α and IL-1β, are key mediators of inflammation and are implicated in a wide range of inflammatory diseases. Consequently, molecules that modulate IL-1 signaling are valuable tools for both basic research and drug development. This compound's ability to inhibit the release of both IL-1α and IL-1β from human peripheral mononuclear cells makes it a significant compound for studying the intricacies of the IL-1 signaling cascade and for exploring potential therapeutic interventions.[1][2][3]

While the precise molecular target of this compound within the IL-1 signaling pathway has not been definitively elucidated in the available literature, its inhibitory action on the release of mature IL-1 cytokines suggests an interference with the inflammasome machinery or subsequent secretion pathways. Furthermore, studies on the related compound triptolide, also from Tripterygium wilfordii, have shown inhibition of the NF-κB signaling pathway, a critical downstream effector of IL-1. This suggests a potential, yet unconfirmed, mechanism for this compound's activity.

These application notes provide a comprehensive overview of the use of this compound as a research tool, including its known effects, putative mechanism of action, and detailed protocols for its application in studying IL-1 signaling pathways.

Data Presentation

Currently, specific IC50 values for the inhibition of IL-1α and IL-1β release by this compound are not available in the public domain. The primary literature from 1992 by Takaishi et al. identifies its potent inhibitory activity but does not provide specific quantitative data in the accessible abstracts.[1][2][3] Researchers are encouraged to perform dose-response experiments to determine the IC50 in their specific experimental system.

Table 1: Summary of this compound Activity

| Target | Action | Cell Type | Reported Effect | Quantitative Data (IC50) | Reference |

| IL-1α Release | Inhibition | Human Peripheral Mononuclear Cells | Potent inhibitory activity | Not Available | [1][2][3] |

| IL-1β Release | Inhibition | Human Peripheral Mononuclear Cells | Potent inhibitory activity | Not Available | [1][2][3] |

Signaling Pathways and Experimental Workflows

To facilitate the study of this compound's effects on IL-1 signaling, the following diagrams illustrate the key pathways and experimental procedures.

Caption: The IL-1 signaling pathway leading to inflammatory gene expression.

Caption: Putative mechanism of action of this compound on IL-1 release.

Caption: General experimental workflow for studying this compound.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to investigate the effects of this compound on IL-1 signaling.

Protocol 1: Measurement of IL-1α and IL-1β Release from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To quantify the inhibitory effect of this compound on the release of IL-1α and IL-1β from stimulated human PBMCs.

Materials:

-

This compound (in a suitable solvent, e.g., DMSO)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium supplemented with 10% FBS, penicillin/streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

ATP

-

Human IL-1α and IL-1β ELISA kits

-

96-well cell culture plates

-

Phosphate Buffered Saline (PBS)

-

Centrifuge

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

PBMC Isolation:

-

Isolate PBMCs from fresh human blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in complete RPMI 1640 medium and perform a cell count. Adjust the cell density to 1 x 10^6 cells/mL.

-

-

Cell Seeding and Priming:

-

Seed 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C in a 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete RPMI 1640 medium. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

-